Cas no 1270575-64-8 (2-fluoro-5-(pyrrolidin-2-yl)pyridine)
2-fluoro-5-(pyrrolidin-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-(pyrrolidin-2-yl)pyridine
- Pyridine, 2-fluoro-5-(2-pyrrolidinyl)-
- 1270575-64-8
- AKOS006368053
- EN300-1838070
-
- Inchi: 1S/C9H11FN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
- InChI Key: DMDVEPGRYFMYLK-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C1CCCN1
Computed Properties
- Exact Mass: 166.09062652g/mol
- Monoisotopic Mass: 166.09062652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 1.135±0.06 g/cm3(Predicted)
- Boiling Point: 266.6±40.0 °C(Predicted)
- pka: 8.55±0.10(Predicted)
2-fluoro-5-(pyrrolidin-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838070-0.05g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 0.05g |
$229.0 | 2023-09-19 | |
| Enamine | EN300-1838070-0.1g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 0.1g |
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| Enamine | EN300-1838070-0.25g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 0.25g |
$487.0 | 2023-09-19 | |
| Enamine | EN300-1838070-0.5g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 0.5g |
$768.0 | 2023-09-19 | |
| Enamine | EN300-1838070-1.0g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 1g |
$986.0 | 2023-06-03 | |
| Enamine | EN300-1838070-2.5g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 2.5g |
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| Enamine | EN300-1838070-5.0g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 5g |
$2858.0 | 2023-06-03 | |
| Enamine | EN300-1838070-10.0g |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 10g |
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| Aaron | AR02891D-50mg |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 50mg |
$340.00 | 2025-02-15 | |
| Aaron | AR02891D-100mg |
2-fluoro-5-(pyrrolidin-2-yl)pyridine |
1270575-64-8 | 95% | 100mg |
$496.00 | 2025-02-15 |
2-fluoro-5-(pyrrolidin-2-yl)pyridine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-fluoro-5-(pyrrolidin-2-yl)pyridine
Recent Advances in the Study of 2-fluoro-5-(pyrrolidin-2-yl)pyridine (CAS: 1270575-64-8) in Chemical Biology and Pharmaceutical Research
The compound 2-fluoro-5-(pyrrolidin-2-yl)pyridine (CAS: 1270575-64-8) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a fluorine-substituted pyridine ring and a pyrrolidine moiety, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-fluoro-5-(pyrrolidin-2-yl)pyridine as a key intermediate in the synthesis of dopamine D3 receptor-selective ligands. The researchers demonstrated that the fluorine atom at the 2-position of the pyridine ring significantly enhanced the metabolic stability of the resulting compounds while maintaining high receptor binding affinity. This finding suggests that 1270575-64-8 could serve as a valuable template for developing improved neuropsychiatric medications with reduced side-effect profiles.
In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed novel derivatives of 2-fluoro-5-(pyrrolidin-2-yl)pyridine showing potent activity against drug-resistant bacterial strains. The structural modification of this core scaffold enabled the development of compounds with improved membrane permeability and target specificity. Particularly noteworthy was the compound's ability to overcome efflux pump-mediated resistance mechanisms in Gram-negative pathogens, addressing a critical challenge in antibiotic development.
Pharmacokinetic studies of 1270575-64-8 derivatives have revealed interesting properties. A 2024 preclinical investigation demonstrated that the pyrrolidine nitrogen can serve as a hydrogen bond acceptor, enhancing blood-brain barrier penetration while the fluorine atom reduces oxidative metabolism. These characteristics make this chemical scaffold particularly attractive for CNS-targeted therapeutics, with several derivatives currently in preclinical development for neurodegenerative disorders.
The synthetic accessibility of 2-fluoro-5-(pyrrolidin-2-yl)pyridine has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, enantioselective synthesis route with excellent yield and purity, addressing previous challenges in large-scale production. This development is particularly significant for potential commercialization of drugs based on this scaffold.
Emerging computational studies have provided insights into the molecular interactions of 1270575-64-8 derivatives with biological targets. Molecular docking simulations suggest that the fluorine atom participates in unique halogen bonding interactions with protein residues, while the pyrrolidine ring contributes to conformational flexibility. These findings are guiding rational drug design efforts to optimize the therapeutic potential of this chemical class.
Despite these promising developments, challenges remain in the clinical translation of 2-fluoro-5-(pyrrolidin-2-yl)pyridine-based compounds. Recent toxicology studies have identified potential metabolic pathways that could lead to reactive intermediates, highlighting the need for careful structural optimization. Ongoing research is focusing on addressing these safety concerns while maintaining the desirable pharmacological properties of this scaffold.
The growing body of research on 1270575-64-8 suggests its potential as a versatile building block in medicinal chemistry. Current investigations are expanding its applications beyond CNS and antimicrobial fields, with preliminary studies showing promise in oncology and inflammation. As synthetic methodologies continue to evolve and our understanding of its structure-activity relationships deepens, 2-fluoro-5-(pyrrolidin-2-yl)pyridine is likely to play an increasingly important role in the development of next-generation therapeutics.
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